molecular formula C19H24N4O3S B2971760 4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941242-86-0

4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2971760
CAS No.: 941242-86-0
M. Wt: 388.49
InChI Key: BLTMYLLUZXOTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a combination of several functional groups, including a cyano group, a piperidine ring, an oxazole ring, and a sulfonamide group

Mechanism of Action

Mode of Action

Based on its structure, it may bind to its targets and modulate their activity, leading to downstream effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of pathways, including signal transduction, cell proliferation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of identified targets and pathways. It’s possible that it could have a range of effects depending on the specific targets it interacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzene sulfonamide derivative with a cyano-substituted oxazole intermediate. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and oxazole-containing molecules. Examples are:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-cyano-5-piperidin-1-yl-1,3-oxazol-2-yl)-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-23(4-2)27(24,25)16-10-8-15(9-11-16)18-21-17(14-20)19(26-18)22-12-6-5-7-13-22/h8-11H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTMYLLUZXOTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.